[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features an anthracene moiety linked to a boronic acid group through a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of anthracen-9-ylmethylamine with a boronic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the aryl group to a palladium catalyst in Suzuki–Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
(2-(((Anthracen-9-ylmethyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with an additional methyl group.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Used as a promoter in palladium-catalyzed reactions.
9-(4-phenyl)anthracene: A simpler anthracene derivative used in similar applications.
Uniqueness: (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to its combination of an anthracene moiety and a boronic acid group, which provides distinct photophysical properties and reactivity in cross-coupling reactions .
Biological Activity
[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid, a compound featuring both anthracene and boronic acid functionalities, has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse applications, particularly in the fields of anticancer, antibacterial, and antiviral therapies. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by the presence of an anthracene moiety linked to a boronic acid group through an amino-methyl bridge. The synthesis typically involves the Suzuki–Miyaura cross-coupling reaction, which is a well-established method for creating carbon-boron bonds. This process allows for the incorporation of anthracene derivatives into boronic acid frameworks, enhancing their functional properties.
Anticancer Properties
Boronic acids have been extensively studied for their anticancer properties. The introduction of the anthracene moiety in this compound may enhance its efficacy due to the photophysical properties of anthracene, which can facilitate selective targeting of cancer cells.
A review highlighted that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a boronic acid derivative, is used clinically for multiple myeloma treatment due to its ability to induce cell cycle arrest and apoptosis through proteasome inhibition . The potential of this compound in similar mechanisms warrants further investigation.
Antibacterial and Antiviral Activities
Recent studies have demonstrated that boronic acids exhibit significant antibacterial and antiviral activities. They function by disrupting bacterial cell wall synthesis and interfering with viral replication processes. For example, compounds with boronic acid groups have shown effectiveness against various strains of bacteria by inhibiting key enzymes involved in cell wall biosynthesis .
The anthracene component may also contribute to these activities through photodynamic effects, where light exposure activates the compound to produce reactive oxygen species (ROS), leading to microbial cell death. This dual mechanism—chemical inhibition and photodynamic action—could make this compound a potent antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various boronic acid derivatives, it was found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The mechanism involved was primarily through the inhibition of proteasomal degradation pathways, leading to increased levels of pro-apoptotic factors .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of anthracene-based boronic acids. The study demonstrated that these compounds showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The photodynamic properties were also assessed, revealing enhanced antibacterial effects under UV light exposure .
Data Tables
Properties
CAS No. |
408306-36-5 |
---|---|
Molecular Formula |
C22H20BNO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[2-[(anthracen-9-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-12-6-3-9-18(22)14-24-15-21-19-10-4-1-7-16(19)13-17-8-2-5-11-20(17)21/h1-13,24-26H,14-15H2 |
InChI Key |
CJCLBKSFWSEZLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.